BENGHE Foundational & Exploratory

Check Availability & Pricing

A Comprehensive Technical Guide to the
Biological Functions of Cholecystokinin
Octapeptide (CCK-8)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Asp-Tyr-Met-Gly-Trp-Met-Asp-
Phe-NH2

Cat. No. B10785999

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2, commonly known as cholecystokinin
octapeptide (sulfated CCK-8), is the smallest C-terminal fragment of the hormone
cholecystokinin that retains full biological activity. As a pleiotropic signaling molecule, CCK-8
functions as both a key gastrointestinal hormone and a prominent neurotransmitter in the
central nervous system. Its diverse physiological roles, mediated through two distinct G protein-
coupled receptors, CCK1R and CCK2R, have positioned it as a significant target for
therapeutic intervention in a range of disorders, including digestive diseases, obesity, and
neurological conditions. This technical guide provides an in-depth overview of the core
biological functions of CCK-8, supported by quantitative data, detailed experimental
methodologies, and visual representations of its signaling pathways.

Core Biological Functions

CCK-8 plays a crucial role in regulating a variety of physiological processes. In the
gastrointestinal system, it is a primary regulator of pancreatic enzyme secretion and gallbladder
contraction, essential for the digestion of fats and proteins. Furthermore, CCK-8 is a potent
satiety signal, acting on vagal afferent neurons to reduce food intake and meal size. In the

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b10785999?utm_src=pdf-interest
https://www.benchchem.com/product/b10785999?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10785999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check

Availability & Pricing

central nervous system, CCK-8 functions as a neurotransmitter, modulating anxiety, memory,

and dopamine signaling.

Quantitative Data: Receptor Binding and Potency

The biological effects of CCK-8 are initiated by its binding to two distinct receptor subtypes,
CCK1R and CCKZ2R, which exhibit different affinities for CCK-8 and its analogs. The
quantitative data for binding affinity (Ki), potency (EC50), and efficacy (Emax) are summarized

in the tables below.

. . TissuelCell Binding
Ligand Receptor Species . o . Reference
Line Affinity (Ki)
Transfected
Sulfated
CCK1R Human HEK-293 ~0.6-1 nM [1]
CCK-8
cells
Transfected
Sulfated
CCK2R Human HEK-293 ~0.3-1 nM [1]
CCK-8
cells
Transfected
Desulfated
CCK1R Human HEK-293 ~300-500 nM  [1]
CCK-8
cells
Transfected
Desulfated
CCK2R Human HEK-293 ~0.3-1 nM [1]
CCK-8
cells
Transfected
Gastrin-17 CCK1R Human HEK-293 >1000 nM [1]
cells
Transfected
Gastrin-17 CCK2R Human HEK-293 ~0.3-1 nM
cells

Table 1: Binding Affinities of CCK-8 and Related Peptides to CCK Receptors.
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Assay Agonist Receptor Parameter Value Reference
Pancreatic

Sulfated
Amylase CCK1R EC50 ~10-100 pM

_ CCK-8
Secretion
Smooth
Muscle Sulfated
CCK1R EC50 ~1nM

Contraction CCK-8
(Gallbladder)

Gastric Acid Sulfated

) CCK2R EC50 ~10 nM
Secretion CCK-8
Pancreatic
Protein Sulfated 4

) ] CCK1R ED50 ]
Secretion (in CCK-8 pmol/kg/min
Vivo)

Table 2: Potency of CCK-8 in Various Biological Assays.

Signaling Pathways

Upon binding of CCK-8, the CCK1 and CCK2 receptors activate distinct intracellular signaling
cascades.

CCK1 Receptor Signaling

The CCK1 receptor primarily couples to Gq and Gs proteins. Activation of Gq leads to the
stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate
(PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of
intracellular calcium, while DAG activates protein kinase C (PKC). The Gs-mediated pathway
involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and
activation of protein kinase A (PKA).
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Caption: CCK1 Receptor Signaling Pathways.

CCK2 Receptor Signaling

The CCK2 receptor is primarily coupled to Gq proteins, activating the PLC/IP3/DAG pathway
similar to the CCK1 receptor. Additionally, CCK2R activation can lead to the stimulation of the
Src and extracellular signal-regulated kinase (ERK) pathways, which are involved in cell
proliferation and differentiation.
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Caption: CCK2 Receptor Signaling Pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of CCK-8's biological functions
are outlined below.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of CCK-8 and its analogs to CCK receptors.
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Caption: Radioligand Receptor Binding Assay Workflow.
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Methodology:

Membrane Preparation: Homogenize tissues or cells expressing CCK receptors (e.g.,
pancreas, brain, or transfected cell lines) in a suitable buffer and prepare a crude membrane
fraction by differential centrifugation.

Binding Reaction: Incubate the membranes with a fixed concentration of radiolabeled CCK-8
(e.g., [**°l]Bolton-Hunter CCK-8) and a range of concentrations of unlabeled CCK-8 in a
binding buffer.

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to
separate receptor-bound from free radioligand.

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled
ligand concentration. Determine the IC50 (the concentration of unlabeled ligand that inhibits
50% of specific binding) and calculate the equilibrium dissociation constant (Ki) using the
Cheng-Prusoff equation.

In Vitro Pancreatic Acini Amylase Secretion Assay

This assay measures the potency and efficacy of CCK-8 in stimulating digestive enzyme

secretion from pancreatic acinar cells.

Methodology:

Acinar Cell Isolation: Isolate pancreatic acini from rats or mice by collagenase digestion of
the pancreas.

Pre-incubation: Pre-incubate the isolated acini in a physiological salt solution.

Stimulation: Incubate the acini with various concentrations of CCK-8 for a defined period
(e.g., 30 minutes) at 37°C.

Sample Collection: Centrifuge the samples to separate the acini from the supernatant.
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o Amylase Measurement: Measure the amylase activity in the supernatant and in the cell
lysate (total amylase) using a commercially available amylase assay kit.

o Data Analysis: Express amylase release as a percentage of the total cellular amylase
content. Plot the percentage of amylase release against the logarithm of the CCK-8
concentration to determine the EC50 and Emax.

In Vitro Gastrointestinal Smooth Muscle Contractility
Assay

This assay assesses the effect of CCK-8 on the contraction of smooth muscle from the
gastrointestinal tract, such as the gallbladder or ileum.

End: Quantify contractile response
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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